![molecular formula C8H15NO2 B13182446 3-(3-Hydroxypropyl)piperidin-2-one](/img/structure/B13182446.png)
3-(3-Hydroxypropyl)piperidin-2-one
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Overview
Description
3-(3-Hydroxypropyl)piperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom. The addition of a hydroxypropyl group to the piperidin-2-one structure enhances its chemical properties, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxypropyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and functionalization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Hydroxypropyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the piperidin-2-one ring can be reduced to form alcohols.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(3-Hydroxypropyl)piperidin-2-one (C8H15NO2) is a piperidinone derivative with diverse applications, particularly in medicinal chemistry . It serves as a building block for synthesizing bioactive compounds and as an intermediate in producing complex organic molecules for pharmaceuticals and agrochemicals. Research indicates that piperidine derivatives, including this compound, possess significant biological activity and are explored for potential therapeutic uses, especially in developing drugs targeting neurological conditions and infectious diseases like malaria.
Scientific Research Applications
- Medicinal Chemistry: this compound is utilized as a building block in medicinal chemistry for synthesizing bioactive compounds. Its derivatives are investigated for potential therapeutic uses, particularly in developing drugs targeting neurological conditions and infectious diseases like malaria.
- Pharmaceutical Development: Piperidine derivatives are valuable intermediates in synthesizing pharmaceuticals, especially those targeting neurological disorders, enhancing drug efficacy and specificity .
- Interaction Studies: Interaction studies involving this compound primarily focus on its binding affinity to various biological targets. Research has shown that derivatives of piperidine can interact with neurotransmitter receptors, such as serotonin and dopamine receptors, potentially influencing mood and behavior. Additionally, studies on its interactions within metabolic pathways could reveal insights into its pharmacokinetics and therapeutic efficacy.
- Sigma Receptor Ligands: Piperidine cores have shown dual H3/σ1Rs activity, making them useful as histamine H3 and sigma-1 receptor ligands in treating pain .
Synthesis of Bioactive Compounds
This compound is used in synthesizing compounds with antimalarial properties, particularly in the context of febrifugine analogues. Piperidinone derivatives are often explored for their effects on neurotransmitter systems and may exhibit pharmacological activities relevant to central nervous system disorders.
Development of Anti-Cancer Agents
Piperidine derivatives have potential anticancer activity . The "escape from flatland" approach suggests that more saturated and three-dimensional structures will interact better with binding sites of proteins . Spirocyclic structures play a key role in the biological activity of these compounds .
Other Applications
- Cosmetic Formulations: It has moisturizing properties that make it a valuable ingredient in skincare products, helping to improve skin hydration and texture .
- Polymer Chemistry: It is used as a building block in the production of specialty polymers, contributing to materials with enhanced mechanical properties and thermal stability .
- Analytical Chemistry: It acts as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures .
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropyl)piperidin-2-one involves its interaction with specific molecular targets. The hydroxypropyl group enhances its binding affinity to enzymes and receptors, facilitating various biochemical pathways. The piperidine ring structure allows it to interact with neurotransmitter receptors, potentially influencing neurological functions .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in medicinal chemistry.
Piperidin-2-one: Lacks the hydroxypropyl group but shares the core structure.
3-Hydroxypropylpiperidine: Similar structure but without the carbonyl group.
Uniqueness: 3-(3-Hydroxypropyl)piperidin-2-one is unique due to the presence of both the hydroxypropyl and carbonyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound in various research and industrial applications .
Biological Activity
3-(3-Hydroxypropyl)piperidin-2-one is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a broader class of piperidine derivatives known for their potential therapeutic applications, including analgesic, anti-inflammatory, and neuroprotective effects. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action, pharmacological profiles, and relevant case studies.
- Enzyme Inhibition : Piperidine derivatives, including this compound, have been shown to inhibit various enzymes such as kinases and proteases. These enzymes play crucial roles in cellular signaling pathways and disease processes, including cancer and inflammation .
- Receptor Interaction : The compound has been investigated for its affinity towards histamine H3 and sigma-1 receptors. These receptors are implicated in pain modulation and neuroprotection, suggesting that this compound may have analgesic properties .
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial effects, potentially inhibiting bacterial growth through interference with DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Pharmacological Profiles
The pharmacological profiles of piperidine derivatives can vary significantly based on their structural modifications. Table 1 summarizes key biological activities associated with this compound and related compounds.
Analgesic Activity
A study focused on the dual action of piperidine derivatives revealed that compounds similar to this compound demonstrated significant analgesic effects in models of nociceptive and neuropathic pain. The mechanism was attributed to their interaction with both histamine H3 and sigma-1 receptors, which modulate pain pathways .
Antimicrobial Efficacy
Research investigating the antimicrobial properties of piperidine derivatives found that this compound showed promising results against multi-drug resistant strains of bacteria. The compound's ability to inhibit bacterial DNA gyrase was noted as a key factor in its effectiveness .
Neuroprotective Effects
In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant for developing treatments for neurodegenerative diseases, as it suggests a potential role in preserving neuronal integrity under pathological conditions .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(3-hydroxypropyl)piperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c10-6-2-4-7-3-1-5-9-8(7)11/h7,10H,1-6H2,(H,9,11) |
InChI Key |
HHGGSFMFVMSKLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)CCCO |
Origin of Product |
United States |
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